molecular formula C12H25NO B1484837 trans-2-(Octylamino)cyclobutan-1-ol CAS No. 2165706-97-6

trans-2-(Octylamino)cyclobutan-1-ol

Cat. No.: B1484837
CAS No.: 2165706-97-6
M. Wt: 199.33 g/mol
InChI Key: UIUGPUAWMXCFPX-VXGBXAGGSA-N
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Description

trans-2-(Octylamino)cyclobutan-1-ol: is a chemical compound with the molecular formula C₁₄H₂₉NO. It is characterized by a cyclobutane ring with an octylamino group attached to the second carbon and a hydroxyl group attached to the first carbon. This compound is of interest in various scientific research applications due to its unique structure and properties.

Scientific Research Applications

trans-2-(Octylamino)cyclobutan-1-ol has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Future Directions

Cyclobutane derivatives, including trans-2-(Octylamino)cyclobutan-1-ol, continue to be a topic of interest in the field of organic chemistry due to their unique structures and potential biological activities . Future research may focus on the synthesis, chemical reactions, and potential applications of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(Octylamino)cyclobutan-1-ol typically involves the following steps:

  • Starting Materials: : The synthesis begins with cyclobutanone as the starting material.

  • Octylamine Addition: : Octylamine is added to cyclobutanone under controlled conditions to form an intermediate.

  • Reduction: : The intermediate undergoes reduction, often using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

trans-2-(Octylamino)cyclobutan-1-ol can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: : The compound can be further reduced to form different derivatives.

  • Substitution: : The octylamino group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the octylamino group.

Major Products Formed

  • Oxidation: : Ketones or aldehydes.

  • Reduction: : Alcohols or other reduced derivatives.

  • Substitution: : Compounds with different functional groups replacing the octylamino group.

Comparison with Similar Compounds

trans-2-(Octylamino)cyclobutan-1-ol is unique due to its cyclobutane ring and octylamino group. Similar compounds include:

  • trans-2-(Hexylamino)cyclobutan-1-ol: : Similar structure but with a hexylamino group instead of octylamino.

  • trans-2-(Decylamino)cyclobutan-1-ol: : Similar structure but with a decylamino group instead of octylamino.

These compounds differ in the length of the alkyl chain attached to the amino group, which can affect their physical, chemical, and biological properties.

Properties

IUPAC Name

(1R,2R)-2-(octylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(11)14/h11-14H,2-10H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUGPUAWMXCFPX-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCN[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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